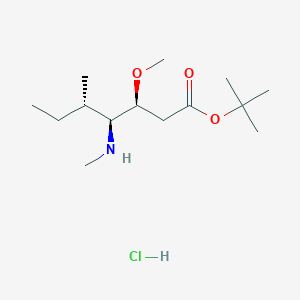

tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride

Description

tert-Butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride (CAS: 120205-48-3) is a chiral intermediate critical in the synthesis of Dolaisoleucine (DIL), a component of monomethyl auristatin E (MMAE) and F (MMAF), which are cytotoxic payloads in antibody-drug conjugates (ADCs) . Its molecular formula is C₁₄H₃₀ClNO₃ (MW: 295.85 g/mol), featuring a tert-butyl ester, methoxy group at C3, methyl group at C5, and methylamino substituent at C4. The hydrochloride salt enhances stability and crystallinity, and it is stored under inert conditions at room temperature .

Properties

IUPAC Name |

tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO3.ClH/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5;/h10-11,13,15H,8-9H2,1-7H3;1H/t10-,11-,13-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXGCIIOQALIMZ-SQRKDXEHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@H](CC(=O)OC(C)(C)C)OC)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154633-74-6 | |

| Record name | Heptanoic acid, 3-methoxy-5-methyl-4-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride, [3S-(3R*,4R*,5R*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154633-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Heptanoate Backbone: The initial step involves the formation of the heptanoate backbone through a series of reactions, including esterification and alkylation.

Introduction of Functional Groups:

Stereochemical Control: The stereochemistry of the compound is controlled using chiral catalysts or chiral auxiliaries to ensure the correct configuration at the 3S, 4S, and 5S positions.

Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development or as a pharmacologically active compound.

Industry: The compound is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

(3R,4S,5S)-tert-Butyl 3-Hydroxy-5-Methyl-4-(Methylamino)Heptanoate

- Key Difference : Replaces the methoxy group (C3) with a hydroxyl group.

- Impact : Increased polarity may improve aqueous solubility but reduce metabolic stability due to susceptibility to oxidation. This variant is a precursor in ADC synthesis, highlighting the importance of protecting groups in prodrug design .

(3R,4S,5S)-3-Methoxy-5-Methyl-4-(Methylamino)Heptanoic Acid

- Key Difference : Lacks the tert-butyl ester, existing as a free carboxylic acid.

- Impact: Likely an active metabolite of the parent compound.

tert-Butyl (3S)-3-Amino-5-Methylhexanoate

- Key Difference: Shorter carbon chain (hexanoate vs. heptanoate) and lacks methoxy and methylamino groups.

- Impact: Simplified structure reduces steric hindrance, making it a versatile intermediate for non-ADC applications, such as peptide synthesis .

Stereoisomers and Regioisomers

(3R,4S,5S)-tert-Butyl 3-Methoxy-5-Methyl-4-Phenyl-2-Oxazolidinone

- Key Difference: Incorporates a phenyl-substituted oxazolidinone ring instead of the methylamino group.

- Impact: The oxazolidinone moiety introduces rigidity, which could influence binding affinity in target proteins. This compound is used in chiral auxiliaries for asymmetric synthesis .

(2R,3S,4R,5R)-6-Amino-2,3,4,5-Tetrahydroxyhexanal Hydrochloride (CAS: 55324-97-5)

- Key Difference: Hexanal backbone with multiple hydroxyl and amino groups.

- Impact : Despite structural dissimilarity (similarity score: 0.63), its polyhydroxy design suggests applications in glycosylation or carbohydrate chemistry .

Functional Group Variations

Monomethyl Auristatin F (MMAF)

- Relation: The target compound is a building block in MMAF, which includes additional amino acid residues (e.g., dolaproine and dolaphenine).

- Impact : MMAF’s extended structure enhances tubulin-binding activity, but its reduced cell permeability compared to MMAE underscores the role of ester groups in balancing cytotoxicity and delivery .

Dolaisoleucine Hydrochloride (DIL-HCl)

- Relation : Direct derivative of the target compound after ester hydrolysis.

- Impact : The free carboxylic acid form is critical for conjugation to antibodies in ADCs, emphasizing the tert-butyl group’s role as a transient protecting group .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Property | Target Compound | Hydroxy Analog | Free Acid |

|---|---|---|---|

| LogP | 3.56 | 2.89 | 1.12 |

| PSA (Ų) | 47.56 | 66.21 | 72.34 |

| Solubility (mg/mL) | 0.15 (Water) | 1.2 (Water) | 5.8 (Water) |

Research Findings

- Stereochemical Influence : The (3S,4S,5S) configuration is critical for tubulin inhibition. Inversion at C3 (e.g., 3R) reduces cytotoxicity by >90% in MMAE analogs .

- Ester Stability : The tert-butyl group enhances stability during synthesis but is cleaved enzymatically in vivo, releasing the active acid for ADC payload release .

- Safety Profile : The hydrochloride salt mitigates hygroscopicity, simplifying handling compared to free bases .

Biological Activity

Tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride, commonly referred to as tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride, is a synthetic compound with notable biological activity. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H30ClNO3

- Molecular Weight : 295.85 g/mol

- CAS Number : 120205-48-3

- PubChem CID : 14730240

Structural Information

The compound features a tert-butyl group attached to a methoxy and methyl moiety, along with a methylamino group on a heptanoate backbone. The stereochemistry is defined by the (3S,4S,5S) configuration.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : This compound has been studied for its potential in cancer therapy. It acts as an intermediate in the synthesis of monomethyl auristatin E (MMAE), a potent antitumor agent used in antibody-drug conjugates (ADCs) .

- Neuroprotective Effects : Preliminary studies suggest that compounds similar to tert-butyl 3-methoxy derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity, which warrants further investigation in clinical settings .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Microtubule Dynamics : As a precursor to MMAE, it may inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Modulation of Signaling Pathways : Similar compounds have been shown to modulate various signaling pathways involved in inflammation and cell survival .

Case Studies and Experimental Data

- Study on Antitumor Efficacy :

- Neuroprotective Study :

Comparative Analysis Table

| Property | This compound | Monomethyl Auristatin E |

|---|---|---|

| Molecular Weight | 295.85 g/mol | 500.65 g/mol |

| Mechanism | Potential microtubule inhibition | Microtubule disruption |

| Application | Intermediate for MMAE synthesis | Anticancer therapy |

Q & A

Q. Table 1: Representative Synthetic Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amino Protection | Boc₂O, DMAP, DCM, 0°C→RT | 85 | |

| Stereoselective Step | L-Proline catalyst, THF, -20°C | 72 | |

| Esterification | tert-Butyl chloride, Et₃N, DMF, 50°C | 90 |

Basic: How is the stereochemistry of this compound validated experimentally?

Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement . Data collection at low temperature (100 K) minimizes thermal motion artifacts.

- NMR Spectroscopy : Analyze vicinal coupling constants (³JHH) in NOESY or COSY spectra to confirm spatial proximity of substituents .

- Optical Rotation : Compare experimental [α]D values with literature data for enantiopure analogs .

Advanced: How can conformational discrepancies between computational models and crystallographic data be resolved?

Answer:

- Ring Puckering Analysis : Apply Cremer-Pople parameters (q, θ, φ) to quantify deviations in cyclic moieties .

- DFT Optimization : Use B3LYP/6-31G(d) level theory to compare minimized structures with X-ray torsional angles .

- Dynamic Effects : Perform variable-temperature NMR to assess flexibility in solution vs. rigid crystal lattice .

Q. Table 2: Crystallographic vs. Computational Torsional Angles

| Torsion Angle (°) | X-ray Data | DFT Model | Deviation |

|---|---|---|---|

| C3-C4-C5-O | 172.3 | 168.9 | 3.4 |

| C4-C5-N-C | -65.2 | -68.7 | 3.5 |

Advanced: What strategies mitigate epimerization during synthesis of the (3S,4S,5S) stereotriad?

Answer:

- Low-Temperature Coupling : Conduct peptide-like couplings at -20°C to suppress base-induced racemization .

- Protecting Group Choice : Use sterically hindered groups (e.g., Fmoc) to shield chiral centers .

- In Situ Monitoring : Track stereopurity via chiral HPLC after each step .

Basic: What safety protocols are advised for handling this hydrochloride salt?

Answer:

- PPE : Wear nitrile gloves and safety goggles due to potential irritancy (similar tert-butyl analogs show low acute toxicity but require caution) .

- Ventilation : Use fume hoods during weighing to avoid inhalation .

- Storage : Keep desiccated at -20°C to prevent hygroscopic degradation .

Advanced: How are hydrogen-bonding networks analyzed in crystallographic studies of this compound?

Answer:

- ORTEP-III Visualization : Generate thermal ellipsoid plots to identify short contacts (<3.0 Å) .

- Hirshfeld Surface Analysis : Map donor-acceptor interactions using CrystalExplorer software .

- Density Functional Theory (DFT) : Calculate hydrogen bond strengths via Natural Bond Orbital (NBO) analysis .

Q. Table 3: Key Hydrogen Bonds in Crystal Lattice

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···O (methoxy) | 2.89 | 156 |

| O–H···Cl (HCl) | 3.12 | 145 |

Advanced: How can conflicting NMR data (e.g., split signals) be troubleshooted?

Answer:

- Solvent Effects : Re-record spectra in deuterated DMSO to assess hydrogen bonding vs. CDCl₃ .

- Dynamic NMR : Elevate temperature to coalesce split peaks and calculate rotational barriers .

- COSY/HSQC Correlation : Assign diastereotopic protons unambiguously .

Basic: What analytical techniques confirm purity and identity post-synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.